![molecular formula C13H13NO B1607781 2-(3-Methylphenoxy)aniline CAS No. 60287-67-4](/img/structure/B1607781.png)
2-(3-Methylphenoxy)aniline
Overview
Description
2-(3-Methylphenoxy)aniline is a chemical compound with the CAS Number: 60287-67-4 . It has a molecular weight of 199.25 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-(3-Methylphenoxy)aniline is the same as its common name . The InChI code for this compound is 1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 .Physical And Chemical Properties Analysis
2-(3-Methylphenoxy)aniline is a liquid at room temperature . It has a molecular weight of 199.25 .Scientific Research Applications
Synthesis and Chemical Reactions
Research shows that anilides, which are closely related to aniline derivatives like 2-(3-Methylphenoxy)aniline, can be efficiently synthesized through Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity, regioselectivity, good functional group tolerance, and high yields (Yang, Shan, & Rao, 2013). This process could be applicable to the synthesis and functionalization of 2-(3-Methylphenoxy)aniline.
Catalysis and Environmental Applications
Fe(3)O(4) magnetic nanoparticles have been used successfully to remove phenolic and aniline compounds from aqueous solutions, indicating potential environmental applications of aniline derivatives in water treatment processes. The catalysis by Fe(3)O(4) nanoparticles shows good stability, reusability, and excellent catalysis ability to eliminate substituted phenolic and aniline compounds (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Drug Metabolism and Toxicology
The metabolism of drugs like diclofenac, which involves hydroxylation and conjugation reactions, can be related to the metabolic pathways and toxicological studies of 2-(3-Methylphenoxy)aniline. Such studies provide insights into the synthesis of metabolites, their characterization, and implications for drug safety and efficacy (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Biomedical Sensing
A study on a bi-functionalized luminescent metal-organic framework for the detection of 4-Aminophenol, a biomarker of aniline exposure, highlights the potential application of aniline derivatives in biomedical sensing and diagnostics. The developed sensor showed high selectivity, sensitivity, and good stability, making it a promising tool for monitoring biomarkers in human health (Jin & Yan, 2021).
Organic Synthesis and Medicinal Chemistry
Aniline derivatives are key intermediates in the synthesis of various organic compounds and pharmaceuticals. For instance, the optimization of anilino groups in quinolinecarbonitriles led to potent inhibitors of Src kinase activity, underscoring the importance of aniline functionalization in the development of therapeutic agents (Boschelli et al., 2001).
Safety And Hazards
The safety information for 2-(3-Methylphenoxy)aniline includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(3-methylphenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOLZDYDNLDKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366189 | |
Record name | 2-(3-methylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)aniline | |
CAS RN |
60287-67-4 | |
Record name | 2-(3-methylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methylphenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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